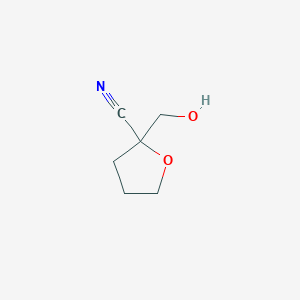

2-(Hydroxymethyl)oxolane-2-carbonitrile

説明

Contextualization of Nitrile and Hydroxyl Functionalized Cyclic Ethers

The introduction of both nitrile (-C≡N) and hydroxyl (-OH) groups onto a cyclic ether framework, such as oxolane, creates a bifunctional molecule with diverse reactivity.

Hydroxyl Group: The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. masterorganicchemistry.com This characteristic significantly influences the molecule's solubility, typically increasing its miscibility in polar solvents like water. masterorganicchemistry.comevitachem.com Chemically, the hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or it can be converted into a better leaving group for nucleophilic substitution reactions. evitachem.comresearchgate.net

Nitrile Group: The nitrile group is a versatile functional group in organic synthesis. thieme-connect.com It can undergo nucleophilic attack at the carbon atom and can be hydrolyzed to yield carboxylic acids or amides, or reduced to form primary amines. evitachem.comthieme-connect.com The presence of the strongly electronegative nitrogen atom also influences the electronic properties of the molecule.

When combined on a cyclic ether, these two groups provide multiple reactive sites. For instance, the hydroxyl group can be used to direct reactions to a specific part of the molecule, while the nitrile group can be transformed into other key functionalities. umich.edu This bifunctionality makes such compounds valuable as intermediates in multi-step syntheses.

Significance of 2-(Hydroxymethyl)oxolane-2-carbonitrile within Contemporary Organic Synthesis

The compound this compound is a chiral molecule that serves as a key building block in organic synthesis. evitachem.com Its structure, featuring both a primary alcohol and a nitrile group attached to the same carbon atom (a cyanohydrin derivative within a cyclic ether system), makes it a versatile intermediate for creating more complex molecules, particularly those with pharmaceutical relevance. evitachem.com

The synthesis of this compound often begins with carbohydrate derivatives, utilizing multi-step reaction sequences that may involve oxidation, reduction, and substitution. evitachem.com The introduction of the carbonitrile group can be achieved using cyanide-based reagents. evitachem.com

The significance of this compound lies in its potential for further chemical transformation:

The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. evitachem.com

The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid. evitachem.com

The oxolane ring provides a stable scaffold that can be incorporated into larger molecular structures.

These reactive handles allow chemists to use this compound as a precursor for a variety of complex organic molecules and pharmaceutical agents. evitachem.com

Below are the key chemical properties for a specific stereoisomer of the compound.

| Identifier | Value |

|---|---|

| Compound Name | (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |

| Molecular Formula | C6H9NO3 uni.lu |

| Monoisotopic Mass | 143.05824 Da uni.lu |

| SMILES | C1C@@HCO)C#N uni.lu |

| InChIKey | FXOCGLGSNBTIAA-NGJCXOISSA-N uni.lu |

Overview of Academic Research Directions in Oxolane Derivative Chemistry

Academic research involving oxolane derivatives is broad and continues to expand. A key area of focus is the development of novel synthetic methodologies to create substituted oxolanes with high levels of stereochemical control. rsc.orgresearchgate.net This includes the use of domino reactions and advanced catalysis to efficiently construct the cyclic ether core. rsc.org

Another significant research direction is the application of oxolane derivatives in medicinal chemistry and drug discovery. Because the oxolane ring is structurally similar to the pentose (B10789219) sugars found in DNA and RNA, these compounds are often explored for biological activity. rsc.orgnih.gov For example, research has been conducted on 1,3-dioxolane (B20135) derivatives as potential modulators to overcome multidrug resistance in cancer therapy. nih.gov

Furthermore, the use of oxolane derivatives as sustainable or "green" solvents is an emerging field. 2-Methyltetrahydrofuran, a simple oxolane derivative, is often promoted as a more environmentally friendly alternative to THF, as it can be derived from renewable biomass sources like corncobs and bagasse. wikipedia.orgmdpi.com Research continues to explore the use of such bio-based solvents in various chemical transformations, including palladium-catalyzed reactions. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)oxolane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHSHMQZLJWIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethyl Oxolane 2 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(hydroxymethyl)oxolane-2-carbonitrile suggests several viable pathways. The core challenge is the construction of the C2 quaternary center. A primary disconnection strategy targets the functional groups at this center.

Disconnection Approach A: Cyanohydrin Formation

A logical disconnection is through the cyanohydrin moiety, which simplifies the target to a precursor ketone, tetrahydrofuran-2-one (or γ-butyrolactone). This approach is attractive due to the well-established reliability of cyanohydrin formation from ketones.

Target: this compound

Retron: Cyanohydrin

Disconnection: C-CN bond and O-H bond

Precursor: Tetrahydrofuran-2-carbaldehyde (B1329454) or a protected equivalent. An alternative is the addition of cyanide to a lactone followed by reduction.

Disconnection Approach B: Cyclization of an Acyclic Precursor

An alternative strategy involves disconnecting the oxolane ring itself. An intramolecular cyclization, such as an SN2 reaction or an oxidative cyclization, can form the heterocyclic core. This requires an acyclic precursor with appropriately positioned hydroxyl and leaving groups or reactive moieties.

Target: this compound

Retron: Cyclic ether

Disconnection: C4-O bond

Precursor: A substituted 1,4-diol, such as 2-cyano-2-(hydroxymethyl)butane-1,4-diol, where one of the hydroxyl groups is converted to a good leaving group.

Precursor Design and Selection for Oxolane Scaffolds

The choice of precursor is dictated by the chosen retrosynthetic strategy. For the cyanohydrin approach, derivatives of γ-butyrolactone are key precursors. γ-Butyrolactone can be reduced to the corresponding lactol (2-hydroxy-tetrahydrofuran), which exists in equilibrium with 4-hydroxybutanal. This aldehyde can then be trapped or further functionalized.

For cyclization-based approaches, acyclic precursors are designed to facilitate ring closure. A common starting point is a 1,4-diol derivative. For instance, a molecule like 5-hydroxy-2-oxopentanenitrile could be a viable precursor, where reduction of the ketone followed by acid-catalyzed cyclization would yield the target structure. Carbohydrates and their derivatives, such as D-xylose, can also serve as chiral pool starting materials for the enantioselective synthesis of substituted oxolanes. nih.gov

Cyclization Strategies for Oxolane Ring Formation

The formation of the oxolane ring is a critical step in many synthetic routes. A variety of cyclization strategies have been developed, offering control over yield and stereochemistry. nih.govnih.gov

Intra- and Intermolecular Cyclization Approaches

Intramolecular SN2 Reactions: A classic and reliable method for forming cyclic ethers involves the intramolecular Williamson ether synthesis. This approach requires a linear precursor containing a hydroxyl group and a leaving group (e.g., a halide or sulfonate) separated by a four-carbon chain. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the leaving group in a 5-exo-tet cyclization to form the tetrahydrofuran (B95107) ring. nih.gov

Oxidative Cyclization: The oxidative cyclization of 1,5-dienes or γ-hydroxyalkenes provides a powerful route to functionalized tetrahydrofurans. nih.gov These reactions can be catalyzed by various transition metals and often proceed with high diastereoselectivity. For example, palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes can form both C-C and C-O bonds in a single step. organic-chemistry.org

[3+2] Cycloaddition/Annulation: These reactions are highly efficient for constructing the oxolane ring, as they can generate multiple bonds and stereocenters in a single step. For instance, the reaction of activated cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can yield highly substituted tetrahydrofurans. nih.gov

Catalytic Systems and Conditions for Ring Closure

A wide array of catalytic systems are employed to promote the efficient and selective formation of the oxolane ring. The choice of catalyst depends heavily on the specific cyclization strategy.

| Cyclization Strategy | Catalyst System | Conditions | Reference |

| Intramolecular Hydroalkoxylation | Platinum-based catalysts | Varies by substrate | organic-chemistry.org |

| Reductive Cyclization of Enynes | FeCl₂ / Iminopyridine ligand | Diethylzinc, MgBr₂·OEt₂ | organic-chemistry.org |

| Oxidative Cyclization | Pd(TFA)₂ / Pyridine (B92270) | Atmospheric O₂ | nih.gov |

| [3+2] Annulation | Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ | Aldehyde substrate | nih.govorganic-chemistry.org |

| Hydroxycyclopropanol Ring-Opening | Copper(I) or Copper(II) salts | Varies by substrate | nih.gov |

Acid catalysts, both Brønsted and Lewis acids (e.g., camphorsulfonic acid, SnCl₄), are also frequently used to promote cyclization, particularly in reactions involving the intramolecular addition of alcohols to epoxides or the capture of oxonium ions. nih.gov

Stereochemical Control and Diastereoselectivity in Cyclization Reactions

Achieving stereochemical control is paramount in the synthesis of complex molecules. Many modern cyclization methods offer high levels of diastereoselectivity. For instance, the palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes can proceed with diastereoselectivities greater than 20:1. nih.gov Similarly, the [3+2] annulation of cyclopropanes with aldehydes can achieve diastereomeric ratios as high as 99:1. organic-chemistry.org

The stereochemical outcome is often dictated by the reaction mechanism, the catalyst, and the substrate's inherent stereochemistry. For example, in substrate-controlled reactions, existing stereocenters in an acyclic precursor can direct the formation of new stereocenters during cyclization. Catalyst-controlled reactions, often employing chiral ligands, enable the enantioselective synthesis of specific stereoisomers. chemistryviews.org

Functional Group Interconversions Leading to the Target Structure

Once the oxolane ring is formed, or concurrently with its formation, the introduction and manipulation of the hydroxymethyl and nitrile functional groups are necessary.

Cyanohydrin Formation: The most direct route to the α-hydroxynitrile moiety is the cyanohydrin reaction. This involves the nucleophilic addition of a cyanide anion to a carbonyl group. A precursor such as tetrahydrofuran-2-carbaldehyde would react with a cyanide source (e.g., KCN, NaCN, or TMSCN) to form the target molecule. nih.gov This reaction is reversible, but for aliphatic aldehydes, the equilibrium typically favors the cyanohydrin product. The reaction is often catalyzed by a small amount of base.

Alternative Routes to the Nitrile Group:

From an Amide: Dehydration of a primary amide (e.g., 2-(hydroxymethyl)oxolane-2-carboxamide) using a dehydrating agent like phosphorus(V) oxide (P₄O₁₀) can yield the nitrile.

From a Halide: Nucleophilic substitution of a primary halide (e.g., 2-(bromomethyl)oxolane-2-carbonitrile) is another possibility, though the synthesis of such a precursor is challenging.

Introduction of the Hydroxymethyl Group:

Reduction of an Ester or Carboxylic Acid: If the precursor is a 2-cyano-oxolane-2-carboxylic acid ester, the ester group can be selectively reduced to the primary alcohol using a reducing agent like lithium aluminium hydride (LiAlH₄). Careful control of reaction conditions would be necessary to avoid reduction of the nitrile group.

From an Aldehyde: Reduction of a formyl group (e.g., on 2-formyl-oxolane-2-carbonitrile) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the hydroxymethyl group.

The synthesis of molecules like the nucleoside analog GS-441524, a precursor to Remdesivir, demonstrates the viability of constructing complex tetrahydrofuran cores bearing both cyano and hydroxymethyl (or protected) groups at the C2 position, underscoring the applicability of these fundamental transformations. researchgate.netacs.orgnih.gov

Methodologies for Nitrile Group Introduction and Modification

The primary method for introducing the nitrile group at the C2 position of the oxolane ring is through the cyanohydrin reaction. This involves the nucleophilic addition of a cyanide ion to a suitable carbonyl precursor, typically an aldehyde or ketone.

A plausible and direct route starts from tetrahydrofuran-2-carbaldehyde . The reaction with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of a weak acid, or the use of trimethylsilyl (B98337) cyanide (TMSCN), leads to the formation of a cyanohydrin. wikipedia.orgchemeurope.com This nucleophilic addition is a reversible process, and for aliphatic aldehydes, the equilibrium generally favors the product. wikipedia.org The reaction is often base-catalyzed to generate the nucleophilic cyanide ion (CN⁻) from hydrocyanic acid (HCN). libretexts.org

For enantioselective synthesis, which is crucial for applications requiring specific stereoisomers, biocatalysis using hydroxynitrile lyases (HNLs) has emerged as a powerful tool. rsc.orgnih.gov These enzymes can catalyze the addition of cyanide to aldehydes with high enantioselectivity, yielding either (R)- or (S)-cyanohydrins depending on the specific HNL used. rsc.org The reaction conditions, such as pH and solvent, are critical to suppress the non-catalyzed racemic reaction. asm.org

An alternative approach involves the modification of a pre-existing functional group. For instance, a carboxylic acid or an ester group at the C2 position could potentially be converted to a nitrile through a multi-step sequence, although this is generally a less direct route than the cyanohydrin formation.

Methodologies for Hydroxyl Group Introduction and Manipulation

The introduction of the hydroxymethyl group can be achieved through various synthetic strategies, often in conjunction with the formation of the oxolane ring or the introduction of the nitrile group.

One common strategy involves starting with a precursor that already contains a protected or masked hydroxyl group. For example, carbohydrate-derived starting materials, which are rich in hydroxyl groups, can be utilized. nih.gov Through a series of protection, oxidation, and cyclization reactions, the desired 2-(hydroxymethyl)oxolane structure can be constructed.

Another approach is the reduction of a corresponding carboxylic acid or ester at the C2 position. If 2-oxotetrahydrofuran-2-carbonitrile were available, its selective reduction would yield the target molecule. However, the synthesis and selective reduction of such a precursor present their own challenges.

Furthermore, the hydroxymethyl group can be introduced via a Grignard reaction on a suitable precursor. While not directly applicable to the nitrile-containing target due to the reactivity of Grignard reagents with nitriles, a related strategy could involve the reaction of a Grignard reagent with a protected cyanohydrin derivative.

Manipulation of existing hydroxyl groups within the oxolane ring is also a key strategy, particularly when starting from carbohydrate precursors. This involves selective protection and deprotection of hydroxyl groups to allow for specific transformations at the desired positions.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Precursor | Reagents for Nitrile Introduction | Reagents for Hydroxyl Introduction/Manipulation | Efficiency/Yield | Selectivity |

| Cyanohydrin Route | Tetrahydrofuran-2-carbaldehyde | KCN/NaCN or TMSCN | Pre-existing in precursor or subsequent reduction of a related group | Generally good yields for cyanohydrin formation. wikipedia.org | Can be non-selective or highly enantioselective with biocatalysts (HNLs). rsc.org |

| Carbohydrate-based Route | Pentose (B10789219) sugars (e.g., L-Arabinose) | Cyanide addition to an intermediate | Inherent in the starting material; requires protection/deprotection | Multi-step, variable overall yield. nih.gov | High stereoselectivity is achievable due to the chiral pool starting material. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysis, particularly with HNLs, is a prime example of a green approach. rsc.orgresearchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the use of hazardous reagents and solvents. asm.org Furthermore, the enzymes are biodegradable and can often be immobilized and reused. rsc.org

Starting from renewable resources, such as pentose sugars derived from biomass, aligns with the principles of green chemistry. nih.gov This approach reduces the reliance on petrochemical feedstocks.

The development of continuous flow processes for cyanohydrin synthesis offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgacs.org Flow reactors allow for better control of reaction parameters, reduced reaction volumes, and safer handling of hazardous reagents like cyanide. acs.orgresearchgate.net The use of greener solvents is also a key consideration in sustainable synthesis.

Advanced Synthetic Techniques and Methodologies for Scale-Up Considerations

For the large-scale production of this compound, several advanced techniques are being explored.

Continuous flow chemistry is particularly well-suited for cyanohydrin reactions, which can be exothermic and involve toxic reagents. acs.org Flow systems provide superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety. rsc.org The immobilization of catalysts, such as HNLs, within the flow reactor allows for continuous operation and easy product separation. researchgate.net

The development of robust and recyclable catalysts, both chemical and biological, is crucial for scalable and cost-effective synthesis. For enzymatic processes, the use of whole-cell biocatalysts or immobilized enzymes is a key strategy for industrial applications. asm.org

High-throughput screening of reaction conditions and catalysts can accelerate the optimization of the synthetic process for scale-up. This allows for the rapid identification of the most efficient and selective methods. For industrial production, a thorough process safety analysis is essential, especially when handling cyanide compounds.

Reactivity and Transformational Chemistry of 2 Hydroxymethyl Oxolane 2 Carbonitrile

Reactions Involving the Nitrile Moiety

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles, and the ability of the entire group to undergo hydrolysis, reduction, and cycloaddition reactions.

Nucleophilic Additions to the Carbonitrile Group

The polarized nature of the carbon-nitrogen triple bond in the nitrile group renders the carbon atom electrophilic and thus a target for nucleophilic attack. A prominent example of this reactivity is the addition of Grignard reagents. Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a valuable method for carbon-carbon bond formation at the C2 position of the oxolane ring.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by the formation of a magnesium salt of the imine. Subsequent hydrolysis cleaves the carbon-nitrogen double bond, yielding a ketone and ammonia.

Table 1: Nucleophilic Addition of Grignard Reagents to Nitriles

| Grignard Reagent (R-MgX) | Intermediate Imine | Final Ketone Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-(1-iminoethyl)oxolan-2-yl]methanol | [2-(1-oxoethyl)oxolan-2-yl]methanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2-(phenyl(imino)methyl)oxolan-2-yl]methanol | [2-(benzoyl)oxolan-2-yl]methanol |

Hydrolytic Transformations of the Nitrile Functionality

The nitrile group of 2-(hydroxymethyl)oxolane-2-carbonitrile can be hydrolyzed under both acidic and basic conditions to yield either a carboxylic acid or a carboxamide. The outcome of the reaction is dependent on the reaction conditions, particularly the pH and temperature.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the corresponding carboxylic acid, 2-(hydroxymethyl)oxolane-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.org

In contrast, basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. Protonation and tautomerization yield the amide, which can be the final product under milder conditions. However, with prolonged heating, the amide undergoes further hydrolysis to the carboxylate salt. Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. libretexts.orgyoutube.com

Table 2: Products of Nitrile Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | 2-(Hydroxymethyl)oxolane-2-carboxamide | 2-(Hydroxymethyl)oxolane-2-carboxylic acid |

Reductive Transformations of the Nitrile Group

The nitrile functionality is readily reduced to a primary amine by various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. This transformation converts the cyano group into an aminomethyl group, yielding [2-(hydroxymethyl)oxolan-2-yl]methanamine. This reaction significantly expands the synthetic utility of the parent compound by introducing a basic amino group.

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of hydride ions from the aluminohydride complex to the electrophilic nitrile carbon. This process occurs in two successive steps, first forming an imine-aluminum complex and then an amine-aluminum complex, which is subsequently hydrolyzed during the workup to release the primary amine.

Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel or platinum, can also be used to achieve the reduction of the nitrile to a primary amine.

Cycloaddition Reactions Involving Nitriles

While less common for simple alkyl nitriles, the carbon-nitrogen triple bond can participate in cycloaddition reactions, particularly when activated by adjacent electron-withdrawing groups or in intramolecular processes. For instance, nitriles can act as dienophiles in Diels-Alder reactions with highly reactive dienes, although this typically requires high temperatures or Lewis acid catalysis. rsc.org

Another class of cycloadditions involving nitriles is the 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole, such as a nitrile oxide, reacts with the nitrile (acting as a dipolarophile) to form a five-membered heterocyclic ring. While specific examples involving this compound are not prevalent in the literature, the potential for such transformations exists, offering a pathway to novel heterocyclic structures.

Reactions Involving the Hydroxyl Moiety

The primary hydroxyl group in this compound exhibits the typical reactivity of an alcohol, primarily serving as a nucleophile in reactions such as alkylation and acylation.

Alkylation and Acylation Reactions of the Hydroxyl Group

The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by first converting the alcohol to its corresponding alkoxide by treatment with a strong base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This Williamson ether synthesis provides a straightforward method for modifying the hydroxyl functionality.

Acylation of the hydroxyl group to form esters is another common transformation. This can be accomplished through various methods, including reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed. These reactions are valuable for introducing a wide range of ester functionalities.

Table 3: Representative Alkylation and Acylation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Sodium hydride followed by Methyl iodide | Alkylation (Williamson Ether Synthesis) | 2-(Methoxymethyl)oxolane-2-carbonitrile |

| Acetyl chloride, Pyridine | Acylation | [2-(cyano)oxolan-2-yl]methyl acetate (B1210297) |

| Acetic anhydride, Pyridine | Acylation | [2-(cyano)oxolan-2-yl]methyl acetate |

Oxidation and Selective Reduction Pathways of the Alcohol Functionality

The primary alcohol functionality in this compound is a key site for synthetic transformations. Its reactivity is influenced by the neighboring quaternary carbon bearing a nitrile group and the oxolane ring.

Oxidation: The hydroxymethyl group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. evitachem.com

Mild Oxidation to Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for the selective oxidation of primary alcohols to aldehydes. These conditions are generally mild enough to avoid over-oxidation and preserve the integrity of the oxolane ring and the nitrile group.

Strong Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) can oxidize the primary alcohol directly to a carboxylic acid. However, the use of harsh oxidants with a geminally substituted cyanohydrin-like structure risks ring cleavage. For instance, attempts to oxidize the structurally similar 2-azido-2-(hydroxymethyl)oxetanes to the corresponding carboxylic acid using RuO₄ resulted in the formation of cleaved nitriles as the sole isolable products. This suggests that the strain and electronic effects of the substituents can lead to unexpected reaction pathways.

The oxidation of tetrahydrofuran (THF) itself can lead to the formation of γ-butyrolactone, with 2-hydroxytetrahydrofuran (B17549) as an intermediate. rsc.org This highlights the potential for reactions involving the oxolane ring under certain oxidative conditions.

Selective Reduction: The selective reduction of the alcohol functionality in the presence of the nitrile and ether linkages is generally not a common transformation. More relevant is the selective transformation of a related carboxylic acid to the alcohol. A highly efficient and chemoselective method for the reduction of a carboxylic acid to its corresponding alcohol in the presence of other reducible functional groups involves the formation of a mixed anhydride intermediate, followed by reduction with sodium borohydride (B1222165). nih.govnih.gov This two-step, one-pot procedure operates under mild conditions and offers excellent yields. nih.gov This strategy could be conceptually reversed to consider the selective formation of the alcohol from a corresponding acid without affecting other functionalities.

| Transformation | Reagent/Condition | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-formyloxolane-2-carbonitrile |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 2-carboxyoxolane-2-carbonitrile |

| Selective Reduction (of a related acid) | 1. Isobutyl chloroformate, N-methylmorpholine 2. Sodium borohydride, Methanol | This compound |

Ether and Ester Formation from the Hydroxyl Group

The hydroxyl group of this compound readily undergoes etherification and esterification, which are fundamental reactions for modifying its properties or for installing protecting groups during multi-step syntheses.

Ether Formation: The Williamson ether synthesis is a common method for the formation of ethers from alcohols. This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base (e.g., sodium hydride), reacts with an alkyl halide. The choice of a strong, non-nucleophilic base is crucial to favor the formation of the alkoxide.

Ester Formation: Esterification of the primary alcohol can be achieved through various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. rsc.org However, due to the equilibrium nature of this reaction, it often requires a large excess of one reactant or the removal of water to drive the reaction to completion.

Alternatively, the use of more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base (e.g., pyridine, triethylamine) provides a more efficient and generally irreversible route to ester formation. This method is often preferred for its milder reaction conditions and higher yields. Esterification has been successfully applied to hydroxyl groups in molecules containing a tetrahydrofuran ring, for example, in the synthesis of fullerene derivatives. researchgate.net

| Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | 1. NaH 2. R-X (Alkyl halide) | Ether |

| Fischer Esterification | R-COOH, H⁺ (catalyst) | Ester |

| Acylation | R-COCl or (R-CO)₂O, Base | Ester |

Reactivity of the Oxolane Ring System

The tetrahydrofuran (oxolane) ring is generally a stable five-membered cyclic ether. However, its reactivity can be influenced by substituents and reaction conditions.

Ring Opening Reactions under Specific Conditions

While the oxolane ring is relatively inert compared to more strained cyclic ethers like oxetanes, it can undergo ring-opening reactions under specific, often harsh, conditions. researchgate.net These reactions are typically promoted by strong acids or Lewis acids. The mechanism involves protonation or coordination of the ring oxygen, which activates the ring towards nucleophilic attack.

Theoretical studies on frustrated Lewis pairs (FLPs) have shown that they can activate tetrahydrofuran to undergo ring-opening reactions. nih.gov In the context of substituted tetrahydrofurans, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals has been reported to form 1-hydroxycarbazoles. mdpi.com For aryl-substituted tetrahydrofurans, nickel-catalyzed Kumada-type coupling with Grignard reagents can lead to ring-opening to furnish acyclic alcohols with high diastereoselectivity. acs.org

Substitution Reactions on the Tetrahydrofuran Ring System

Direct substitution on an unsubstituted C-H bond of the tetrahydrofuran ring is generally challenging. However, radical reactions can lead to substitution. For example, the oxidation of a mixture of diketene (B1670635) and a 1,1-diarylethene with manganese(III) acetate dihydrate in the presence of alcohols afforded 2-alkoxy-2-methyltetrahydrofurans. nih.gov

The aerobic oxidation of tetrahydrofuran in the presence of a trimeric Cu(I) complex has been shown to produce 2-hydroxytetrahydrofuran. rsc.orgresearchgate.net This indicates that substitution at the C2 position is possible under specific catalytic conditions. The synthesis of substituted tetrahydrofurans can also be achieved through various other methods, including [3+2] cycloaddition and annulation reactions, and the reaction of epoxides with electron-rich alkenes promoted by hexafluoroisopropanol (HFIP). rsc.orgnih.govnih.govresearchgate.net

Conformational Effects on Reactivity and Selectivity

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The substituents on the ring significantly influence the preferred conformation, which in turn can affect the reactivity and stereochemical outcome of reactions.

The conformational preferences of substituted cyclic systems are dictated by the minimization of steric and electronic interactions. For 2-substituted systems, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The anomeric effect, which involves the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-substituent bond, can also play a role in stabilizing certain conformations.

Multi-functional Group Interactions and Chemoselectivity Challenges

The presence of a primary alcohol, a nitrile, and an ether functionality within this compound presents significant challenges in terms of chemoselectivity. The close proximity of these groups, particularly the geminal arrangement of the hydroxymethyl and cyano groups at the C2 position of the oxolane ring, can lead to complex electronic and steric interactions that influence the reactivity of each functional group.

A notable example of such challenges is observed in the synthesis of Remdesivir, an antiviral drug. Its core structure is a C-nucleoside analogue, GS-441524, which features a substituted tetrahydrofuran-2-carbonitrile moiety with multiple hydroxyl groups. nih.gov The synthesis of Remdesivir from GS-441524 requires a multi-step process involving the protection of the 2',3'-hydroxyl groups to achieve selective phosphoramidation at the 5'-hydroxyl group. researchgate.netacs.org This highlights the necessity of using protecting group strategies to differentiate between reactive sites and achieve the desired transformation.

The potential for unexpected reaction pathways due to the interaction of functional groups is a key consideration. As mentioned earlier, the attempted oxidation of a similar azido-alcohol in an oxetane (B1205548) ring led to ring fragmentation rather than simple oxidation of the alcohol. This underscores the importance of carefully selecting reaction conditions to achieve the desired chemoselectivity when dealing with polyfunctional molecules like this compound. The development of selective reduction methods, such as the mixed anhydride approach for reducing carboxylic acids in the presence of other sensitive groups, further illustrates the strategies employed to overcome chemoselectivity challenges in complex molecules. nih.govnih.gov

Catalyst-Mediated Transformations and Ligand Effects

There is a significant lack of published studies detailing the catalyst-mediated transformations of this compound. General reactions of the constituent functional groups—a primary alcohol and a tertiary nitrile on a tetrahydrofuran ring—are well-documented for other molecules. For instance, primary alcohols can typically undergo catalytic oxidation to aldehydes or carboxylic acids, and catalytic reduction of nitriles can yield primary amines. However, without specific experimental data for this compound, any discussion of suitable catalysts, reaction conditions, or product yields would be purely speculative.

Similarly, the influence of ligands on such potential transformations is not documented. Ligand effects are crucial in catalysis for controlling selectivity (chemo-, regio-, and enantioselectivity) and enhancing catalytic activity. The steric and electronic properties of the tetrahydrofuran ring and the adjacent hydroxymethyl and nitrile groups would likely play a significant role in any ligand-catalyst interactions, but no empirical data is available to support a detailed analysis.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound has not been a subject of focused research, according to available literature. Photochemical reactions of tetrahydrofuran derivatives can involve processes like hydrogen atom abstraction or ring-opening, depending on the substitution pattern and irradiation conditions. researchgate.net The nitrile group can also participate in photochemical reactions, though its reactivity is often influenced by adjacent functional groups. acs.org

Electrochemical studies on cyanohydrins are also not widely reported. The electrochemical reduction of nitriles is a known process, but the specific conditions and outcomes for a molecule with the structure of this compound have not been investigated. rsc.org Any discussion on its redox potentials, reaction mechanisms under electrochemical conditions, or potential products would be unsubstantiated by scientific evidence.

Mechanistic Studies of Reactions Involving 2 Hydroxymethyl Oxolane 2 Carbonitrile

Elucidation of Reaction Pathways and Energy Barriers

The primary reaction pathway leading to the formation of 2-(hydroxymethyl)oxolane-2-carbonitrile is the nucleophilic addition of a cyanide anion to the carbonyl group of tetrahydrofuran-2-carbaldehyde (B1329454). This reaction, a classic cyanohydrin formation, is typically reversible and can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: In the presence of a base, a cyanide source like hydrogen cyanide (HCN) is deprotonated to form the more nucleophilic cyanide ion (CN⁻). The cyanide ion then attacks the electrophilic carbonyl carbon of tetrahydrofuran-2-carbaldehyde, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by HCN or another proton source yields the final product, this compound.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of tetrahydrofuran-2-carbaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile like HCN can then attack the activated carbonyl group, forming the tetrahedral intermediate, which upon deprotonation gives the cyanohydrin.

The energy barriers for these pathways would be influenced by the stability of the intermediates and transition states. Without specific computational studies, it is difficult to provide quantitative energy barriers. However, the stability of the tetrahedral intermediate, influenced by the electron-donating nature of the tetrahydrofuran (B95107) ring, would play a crucial role.

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the formation of this compound is the tetrahedral alkoxide formed after the nucleophilic attack of the cyanide ion on the carbonyl carbon. This intermediate is transient and would typically be characterized spectroscopically under specialized conditions, such as low-temperature NMR or IR spectroscopy, though no such studies have been reported for this specific reaction.

In potential subsequent reactions, such as the hydrolysis of the nitrile group, intermediates like a protonated nitrile (nitrilium ion) or a tetrahedral intermediate formed by the attack of water would be involved.

Kinetic and Thermodynamic Aspects of Transformations

The formation of cyanohydrins is generally a thermodynamically controlled process. The position of the equilibrium depends on the stability of the cyanohydrin relative to the starting aldehyde. For aldehydes like tetrahydrofuran-2-carbaldehyde, the equilibrium typically favors the cyanohydrin product.

The kinetics of the reaction would be dependent on the concentration of the reactants and the catalyst, as well as the temperature. The rate-determining step in the base-catalyzed mechanism is often the nucleophilic attack of the cyanide ion, while in the acid-catalyzed mechanism, it could be the attack of HCN on the protonated aldehyde. No specific kinetic data for the formation of this compound has been published.

Computational and Theoretical Insights into Reaction Mechanisms

While no specific computational studies on this compound were found, density functional theory (DFT) calculations are a powerful tool for investigating such reaction mechanisms.

DFT calculations could be employed to locate and characterize the transition state structures for the nucleophilic addition of cyanide to tetrahydrofuran-2-carbaldehyde. Analysis of the transition state geometry would reveal the extent of bond formation between the cyanide carbon and the carbonyl carbon, and the degree of pyramidalization at the carbonyl carbon. Vibrational frequency calculations would confirm the nature of the transition state (a single imaginary frequency corresponding to the reaction coordinate).

Computational methods would allow for the mapping of the entire reaction coordinate, providing a detailed energy profile. This profile would show the relative energies of the reactants, the tetrahedral intermediate, the transition state, and the product. The calculated activation energy would provide a theoretical estimate of the reaction rate.

Solvent Effects and Catalytic Cycle Analysis in Mechanistic Investigations

The choice of solvent can significantly influence the rate and equilibrium of cyanohydrin formation. Polar aprotic solvents might be expected to solvate the cyanide ion, potentially reducing its nucleophilicity, while polar protic solvents could participate in hydrogen bonding with the carbonyl group and the alkoxide intermediate, thereby stabilizing them.

In a catalytic cycle, for example, with a chiral catalyst for asymmetric cyanohydrin synthesis, the catalyst would first interact with one of the reactants, activating it and creating a chiral environment. After the key bond-forming step, the catalyst would be regenerated. Analysis of this cycle would involve identifying all the catalyst-substrate complexes and intermediates and determining the energetics of each step to understand the origin of catalysis and enantioselectivity. Again, no such studies specific to this compound are currently available.

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of 2-(hydroxymethyl)oxolane-2-carbonitrile, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Advanced 1D and 2D NMR Techniques for Comprehensive Structural Assignment

While specific experimental spectra for this compound are not widely published, a detailed structural assignment can be predicted based on the analysis of its constituent functional groups and the well-documented spectral data of related tetrahydrofuran (B95107) derivatives. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the diastereotopic protons of the oxolane ring, the hydroxymethyl group, and the hydroxyl proton. The protons on the carbon adjacent to the oxygen (C5) would appear at the most downfield chemical shift within the ring system, typically in the range of 3.5-4.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group would likely present as a complex multiplet due to diastereotopicity and coupling to the hydroxyl proton. The remaining ring protons would appear as a complex series of multiplets in the upfield region, generally between 1.8 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information for structural confirmation. The quaternary carbon atom at the 2-position, bonded to the hydroxyl, hydroxymethyl, and nitrile groups, would have a characteristic chemical shift in the range of 70-80 ppm. The carbon of the nitrile group is expected to resonate in the region of 115-125 ppm. The carbons of the oxolane ring are anticipated to appear at approximately 68-72 ppm for C5 (adjacent to the ring oxygen) and around 25-35 ppm for C3 and C4. The carbon of the hydroxymethyl group would likely be found in the 60-65 ppm range.

Advanced 2D NMR Techniques: To unequivocally assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the oxolane ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the protons of the hydroxymethyl group and the quaternary C2 and the nitrile carbon would be expected, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide through-space correlations between protons, which is vital for determining the relative stereochemistry of the substituents on the oxolane ring.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 70-80 |

| C3 | 1.8-2.5 (m) | 25-35 |

| C4 | 1.8-2.5 (m) | 25-35 |

| C5 | 3.5-4.0 (m) | 68-72 |

| -CH₂OH | 3.6-3.8 (m) | 60-65 |

| -OH | Variable | - |

| -C≡N | - | 115-125 |

In-situ NMR Spectroscopy for Reaction Monitoring and Mechanistic Insights

The formation of this compound, a cyanohydrin derivative of tetrahydrofuran-2-carbaldehyde (B1329454), can be effectively monitored in real-time using in-situ NMR spectroscopy. This technique allows for the direct observation of the disappearance of starting materials and the appearance of the product and any intermediates, providing valuable kinetic and mechanistic data. libretexts.org

By setting up the reaction within an NMR tube, sequential spectra can be acquired over time. This would enable the monitoring of the characteristic signals of the aldehyde proton of the starting material (typically around 9-10 ppm) as it diminishes, and the concurrent emergence of the signals corresponding to the this compound product. The integration of these signals over time can be used to construct reaction profiles and determine reaction kinetics. Furthermore, the detection of any transient intermediates could provide crucial insights into the reaction mechanism, such as the initial nucleophilic attack of the cyanide ion on the carbonyl carbon.

Vibrational Spectroscopic Methodologies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Functional Group Identification and Conformational Analysis via IR/Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic ring and hydroxymethyl group would appear in the 3000-2850 cm⁻¹ region. A weak to medium intensity band around 2250-2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. nih.gov The C-O stretching vibrations of the ether linkage within the oxolane ring and the alcohol would be expected in the 1150-1050 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch, while sometimes weak in the IR, can give a strong signal in the Raman spectrum. The symmetric stretching and bending modes of the oxolane ring are also often more prominent in the Raman spectrum, providing a detailed fingerprint of the cyclic ether moiety. irb.hrmdpi.com Conformational studies of the five-membered oxolane ring can be aided by analyzing the low-frequency region of the Raman spectrum, which is sensitive to ring puckering and other skeletal vibrations. irb.hrmdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) | Weak |

| C-H (aliphatic) | Stretching | 3000-2850 | Strong |

| C≡N | Stretching | 2250-2230 | Strong |

| C-O (ether) | Stretching | 1150-1050 | Medium |

| C-O (alcohol) | Stretching | 1150-1050 | Medium |

In-situ Monitoring of Reactions using Vibrational Spectroscopy

In-situ FTIR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, is a powerful tool for monitoring the progress of the synthesis of this compound in real-time. mt.com By immersing the ATR probe directly into the reaction mixture, the disappearance of the strong C=O stretching band of the starting aldehyde (typically around 1730-1700 cm⁻¹) can be tracked. Concurrently, the growth of the characteristic C≡N stretching band of the product can be observed, providing a direct measure of the reaction's progress. This technique allows for the determination of reaction endpoints and can reveal the influence of reaction parameters such as temperature and catalyst concentration on the reaction rate.

Mass Spectrometric Approaches for Structural Elucidation and Reaction Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and for gaining insights into its fragmentation pathways, which can aid in structural confirmation.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental formula (C₆H₉NO₃). In a typical electrospray ionization (ESI) mass spectrum, the molecule would likely be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions. A predicted collision cross-section for the [M+H]⁺ ion is 125.2 Ų, for the [M+Na]⁺ ion is 134.9 Ų, and for the [M-H]⁻ ion is 126.9 Ų. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation of the parent ion. Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, and the loss of the nitrile group or the hydroxymethyl group. The fragmentation of the oxolane ring itself would also produce characteristic fragment ions. Analyzing these fragmentation patterns can provide valuable structural information and help to distinguish between different isomers. For instance, the loss of a CHO radical from the hydroxymethyl group or the cleavage of the C-C bond between the quaternary center and the hydroxymethyl group would be expected fragmentation pathways.

The analysis of reaction mixtures by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the product, any unreacted starting materials, and potential byproducts, thus providing a comprehensive picture of the reaction pathway.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at chiral centers.

For "this compound", obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be resolved.

Table 5.4.1: Expected Crystallographic Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal |

| Bond Lengths (Å) | e.g., C-O, C-N, C-C, C-H |

| Bond Angles (°) | e.g., O-C-C, C-C-N |

| Torsion Angles (°) | Defines the conformation of the oxolane ring |

| Hydrogen Bonding Interactions | Intermolecular forces stabilizing the crystal lattice |

Chiroptical Spectroscopic Methodologies (e.g., CD, ORD) for Stereochemical Assignment (if applicable)

"this compound" possesses at least one stereocenter at the C2 position, and potentially more depending on the substitution pattern of the oxolane ring. Therefore, it can exist as enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the assignment of the absolute configuration of chiral molecules.

These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. A CD spectrum plots the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

The experimental CD spectrum of an enantiomer of "this compound" can be compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. This is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained.

Table 5.6.1: Principles of Chiroptical Spectroscopy for Stereochemical Assignment

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Provides information about the absolute configuration and conformation of chiral molecules in solution. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Also used for the assignment of absolute configuration and to study conformational changes. |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(Hydroxymethyl)oxolane-2-carbonitrile. ornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine the electron distribution and molecular orbital energies. lsu.edu

By performing geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic properties can be obtained. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution and specific bonding interactions. This analysis provides insights into the polarity of bonds, atomic charges, and the nature of lone pairs and delocalization effects within the molecule. For instance, the analysis would quantify the partial positive charge on the carbon of the nitrile group and the partial negative charges on the oxygen and nitrogen atoms, which are crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound Hypothetical data generated for illustrative purposes.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.8 D |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the oxolane ring and the rotational freedom of the hydroxymethyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map their relative energies to construct a potential energy surface. nih.gov

Using computational methods, a systematic scan of the potential energy surface can be performed by rotating key dihedral angles, such as the C-C bond connecting the hydroxymethyl group to the ring. The oxolane ring itself can adopt various puckered conformations (envelope and twist forms). Quantum chemical methods or molecular mechanics force fields can be used to calculate the energy of each conformation. nih.gov The results of this analysis identify the global minimum energy structure, representing the most populated conformation at equilibrium, as well as other low-energy local minima that may be accessible. Understanding this landscape is crucial, as different conformers can exhibit distinct reactivities and spectroscopic signatures.

Table 2: Relative Energies of Key Conformers of this compound Hypothetical data generated for illustrative purposes.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Envelope ring pucker, anti-orientation of hydroxymethyl group | 0.00 |

| 2 | Twist ring pucker, anti-orientation of hydroxymethyl group | 0.85 |

| 3 | Envelope ring pucker, gauche-orientation of hydroxymethyl group | 1.20 |

| 4 | Twist ring pucker, gauche-orientation of hydroxymethyl group | 2.10 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide static pictures of conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the explicit study of interactions with solvent molecules. nih.gov

An MD simulation of this compound, typically in a box of explicit solvent like water, can reveal the preferred conformations in a condensed phase and the dynamics of their interconversion. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be employed to overcome energy barriers and more exhaustively sample the conformational landscape. livecomsjournal.org

Analysis of the simulation trajectory can yield valuable information about solvent structuring around the molecule. For example, calculating the radial distribution function (RDF) for water molecules around the hydroxyl and nitrile groups can quantify the strength and geometry of hydrogen bonding interactions. This provides a molecular-level understanding of its solvation and miscibility properties.

Table 3: Summary of a Hypothetical MD Simulation Protocol Hypothetical data generated for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | TIP3P Water Model |

| System Size | 1 molecule in ~2000 water molecules |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Key Finding | Stable hydrogen bond observed between hydroxyl proton and water oxygen (average lifetime ~3.5 ps) |

Prediction of Spectroscopic Parameters for Aid in Structural Assignment

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization and structural confirmation of this compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can predict the 1H and 13C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help assign signals to specific atoms and confirm the molecule's structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows characteristic peaks, such as the O-H stretch from the hydroxyl group, the C≡N stretch of the nitrile, and the C-O-C stretch of the ether, which can be directly compared with an experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum. For a saturated molecule like this, strong absorptions would be predicted only in the far UV region.

Table 4: Predicted Spectroscopic Data for this compound Hypothetical data generated for illustrative purposes.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Chemical Shift (C≡N) | 121 ppm |

| 1H NMR | Chemical Shift (CH2OH) | 3.6 ppm |

| IR | Vibrational Frequency (C≡N stretch) | 2250 cm-1 |

| IR | Vibrational Frequency (O-H stretch) | 3400 cm-1 |

Design of Novel Reactions and Catalysts through Computational Methods

Computational methods are increasingly used to design new synthetic routes and to understand and optimize catalytic processes. nih.govmdpi.com For this compound, this could involve modeling its synthesis, for example, via the cyanation of a precursor, or exploring its potential as a building block in further reactions.

DFT calculations can be used to map the entire reaction energy profile for a proposed transformation. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.

Furthermore, computation can guide the design of catalysts to accelerate a desired reaction. ethz.ch By modeling the interaction of the substrate with a potential catalyst, researchers can understand the mechanism of catalysis and predict how modifications to the catalyst's structure might improve its efficiency or selectivity. mdpi.com For instance, one could computationally screen different Lewis acid catalysts for their ability to lower the activation energy for a reaction involving the nitrile group.

Table 5: Hypothetical Activation Energies for a Reaction Involving this compound Hypothetical data generated for illustrative purposes.

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Hydrolysis of Nitrile Group | 35.2 |

| Acid-Catalyzed Hydrolysis (H3O+) | 24.5 |

| Novel Lewis Acid Catalyst 'X' | 18.1 |

Theoretical Structure-Activity Relationship (SAR) Studies without Biological Context

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its activity. wikipedia.org While often used in drug discovery, the principles can be applied to understand how structural modifications affect fundamental physicochemical properties without any biological context. researchgate.net

For this compound, a theoretical SAR study could investigate how substitutions on the molecule affect a calculated property, such as its reactivity, polarity, or solvation free energy. A series of virtual analogues could be created by, for example, replacing the hydroxyl group with other functional groups (e.g., -F, -NH2, -SH). For each analogue, quantum chemical calculations would be performed to compute a set of molecular descriptors (e.g., dipole moment, HOMO/LUMO energies, molecular surface area, electrostatic potential). By analyzing the trends between the structural changes and the calculated descriptors, a quantitative structure-property relationship (QSPR) model can be developed. This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with specific desired physicochemical characteristics.

Table 6: QSPR Study on Derivatives of this compound Hypothetical data generated for illustrative purposes. R-group replaces the -OH.

| Derivative (R-group) | Calculated Dipole Moment (D) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| -OH (Parent) | 3.80 | 8.70 |

| -F | 4.15 | 8.95 |

| -NH2 | 3.65 | 8.42 |

| -SH | 3.40 | 8.11 |

Applications of 2 Hydroxymethyl Oxolane 2 Carbonitrile As a Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The strategic placement of a primary alcohol and a nitrile on a cyclic ether scaffold makes 2-(Hydroxymethyl)oxolane-2-carbonitrile a valuable precursor for creating complex molecular frameworks. The tetrahydrofuran (B95107) ring can serve as a core structural motif or be modified through ring-opening reactions, while the hydroxyl and nitrile functionalities offer handles for a wide range of chemical transformations.

A prominent example of its application is in the synthesis of nucleoside analogues, which are crucial in antiviral and anticancer therapies. A structurally related and highly functionalized derivative, (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] nih.govnih.govlboro.ac.uktriazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, also known as GS-441524, is a key intermediate in the synthesis of the antiviral drug Remdesivir. nih.govnih.govnih.gov In this context, the core structure, which can be conceptually derived from a protected form of this compound, serves as the ribose sugar mimic onto which the heterocyclic base is attached. The synthesis of such complex molecules highlights the importance of this type of scaffold in medicinal chemistry.

The inherent stereochemistry of chiral derivatives of this compound can be leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the total synthesis of natural products and pharmaceuticals.

Table 1: Examples of Complex Architectures Derived from Related Scaffolds

| Target Molecule | Key Intermediate Scaffold | Therapeutic Area |

| Remdesivir | GS-441524 | Antiviral |

| Nucleoside Analogues | Chiral Tetrahydrofuran Derivatives | Antiviral, Anticancer |

Role in Multi-component Reaction Strategies and Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, are powerful tools for building molecular complexity efficiently. nih.govnih.gove-bookshelf.de The functional groups of this compound make it a suitable candidate for participation in such reactions.

For instance, the hydroxyl group can react with an aldehyde and an isocyanide in a Passerini reaction, or with an amine, a carbonyl compound, and an isocyanide in an Ugi reaction. beilstein-journals.org These reactions would allow for the rapid introduction of diverse side chains onto the oxolane framework, generating libraries of complex molecules for biological screening.

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. This compound can serve as a key fragment in convergent strategies. For example, the hydroxyl group can be used for esterification or etherification to connect to one fragment, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid to link to another fragment. This modular approach is particularly valuable in the synthesis of large and complex molecules.

Precursor for the Development of Advanced Heterocyclic Systems

The tetrahydrofuran ring and the reactive functional groups of this compound provide a platform for the synthesis of a variety of advanced heterocyclic systems, including spirocyclic and fused-ring structures.

Spirocyclic Systems: The presence of a quaternary carbon at the C2 position is a key feature for the construction of spirocycles. For instance, the nitrile group can be transformed into a variety of other functional groups that can then participate in intramolecular cyclization reactions. For example, reduction of the nitrile to a primary amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a new ring spiro-fused at the C2 position of the oxolane. The synthesis of spiro[tetrahydrofuran-2,3'-oxindole] derivatives, for example, has been achieved through multi-component cascade reactions, demonstrating the feasibility of creating such complex scaffolds. nih.gov

Fused Heterocyclic Systems: The hydroxyl group can be used to initiate cyclization reactions onto a suitably functionalized side chain attached to the tetrahydrofuran ring. For example, the hydroxyl group could act as a nucleophile in an intramolecular substitution or addition reaction to form a fused bicyclic ether. Alternatively, ring-expansion reactions of the tetrahydrofuran core, though less common, could lead to larger heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Synthetic Strategy | Key Transformation |

| Spiro-pyrrolidines | Intramolecular Cyclization | Nitrile reduction and reaction with a dielectrophile |

| Fused Dihydrofurans | Intramolecular Cyclization | Reaction of the hydroxyl group with an electrophilic side chain |

| Fused Pyrimidines | Cyclocondensation | Transformation of the nitrile and hydroxyl groups to participate in ring formation |

Development of Novel Reagents and Ligands from the Compound Scaffold

The chiral nature of this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. The tetrahydrofuran ring provides a rigid backbone, which is often desirable for inducing high levels of stereoselectivity.

The hydroxyl and nitrile groups can be readily modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, which are common coordinating groups in transition metal catalysis. The development of chiral ligands is a cornerstone of modern organic synthesis, enabling the enantioselective synthesis of a wide range of valuable compounds. Chiral scaffolding ligands have been shown to be effective in reactions like hydroformylation by covalently and reversibly binding to the substrate. nih.govresearcher.life The tetrahydrofuran scaffold of this compound could be adapted for such purposes.

Furthermore, the compound could be transformed into specialized reagents for organic synthesis. For instance, conversion of the hydroxyl group to a leaving group would generate a reactive electrophile that could be used to introduce the chiral oxolane-2-carbonitrile moiety into other molecules.

Strategies for Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a diverse collection of compounds from a common intermediate. The multiple functional groups of this compound make it an excellent starting point for divergent synthetic routes.

From this single precursor, a variety of transformations can be selectively performed to generate a range of different products. For example:

Selective reduction of the nitrile to a primary amine, followed by N-functionalization, would lead to a family of amino alcohol derivatives.

Hydrolysis of the nitrile to a carboxylic acid, followed by esterification or amidation, would produce a series of hydroxy esters or amides.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would open up another set of synthetic possibilities.

Ring-opening of the tetrahydrofuran under specific conditions could lead to linear, highly functionalized aliphatic compounds.

This ability to selectively manipulate the different functional groups allows for the systematic exploration of chemical space around the core oxolane scaffold, which is particularly valuable in drug discovery and materials science. The concept of divergent synthesis from a functionalized core is a well-established strategy for building molecular diversity. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated systems. beilstein-journals.orgresearchgate.net These technologies offer substantial improvements in reaction control, safety, and scalability over traditional batch methods. mt.com For 2-(Hydroxymethyl)oxolane-2-carbonitrile, integrating its synthesis into flow chemistry platforms could lead to enhanced control over reaction parameters such as temperature, pressure, and reaction time, potentially improving yields and purity. mt.combeilstein-journals.org

Automated synthesis platforms, which can systematically vary reaction conditions and reagents, could accelerate the discovery and optimization of synthetic routes to this compound and its analogues. researchgate.net This approach allows for high-throughput screening of catalysts, solvents, and reaction conditions, significantly reducing the time required for process development. The application of flow chemistry has already demonstrated success in the synthesis of other C-glycosides, suggesting its suitability for producing related compounds like this compound. nih.gov

Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound

| Feature | Benefit in Synthesis |

| Precise Control | Tighter control over temperature, pressure, and mixing, leading to higher selectivity and yield. |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. mt.com |

| Rapid Optimization | Allows for quick variation of parameters to find optimal reaction conditions. |

| Scalability | Easier and more predictable scaling from laboratory to industrial production. mt.com |

Development of Sustainable and Atom-Economical Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on "green" principles, focusing on sustainability and efficiency. researchgate.net A key concept in this area is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comresearchgate.net Future research on this compound should prioritize the development of synthetic pathways that are both sustainable and atom-economical.